2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a central acetamide bridge connecting two heterocyclic moieties: a 1,5-diphenyl-substituted imidazole-2-thiol group and a 4-methylthiazol-2-yl group. The 4-methyl group on the thiazole ring likely influences steric bulk and lipophilicity. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (amide and thiazole N) and hydrophobic interactions (phenyl and methyl groups) .
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-15-13-27-20(23-15)24-19(26)14-28-21-22-12-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHRDCQHMBXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Thiazole Ring Synthesis: The thiazole ring is often prepared by reacting α-haloketones with thiourea.
Coupling Reaction: The imidazole and thiazole rings are then coupled through a thioether linkage using a suitable thiolating agent.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves the reaction of 1,5-diphenyl-1H-imidazole derivatives with thiazole-containing acetamides. The general method includes:
-
Reagents :
- 1,5-Diphenyl-1H-imidazole-2-thiol
- 2-Chloro-N-(thiazol-2-yl)acetamide
- Potassium carbonate as a base
- Procedure : The reactants are mixed in an appropriate solvent (often acetone), stirred under controlled conditions, and purified through recrystallization.
- Yield and Properties : The yield of the synthesized compound is typically around 73%, with a melting point reported at approximately 226.5 °C .
Anticancer Activity
Research has indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiazole showed promising activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with certain compounds achieving IC50 values as low as 23.30 mM .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 |
| Compound 18 | NIH/3T3 | >1000 |
BACE-1 Inhibition
Another significant application of this compound is as an inhibitor of β-secretase (BACE-1), which is crucial for the development of Alzheimer’s disease therapeutics:
- A derivative was found to have an IC50 value of 4.6 μM, indicating strong inhibitory potential while maintaining good blood-brain barrier permeability .
| Compound | BACE-1 IC50 (μM) | BBB Permeability | Cytotoxicity |
|---|---|---|---|
| Analogue 41 | 4.6 | High | Low |
Antibacterial Properties
The compound also exhibits antibacterial activity against various microbial strains:
- A series of thiazole derivatives demonstrated moderate to significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml against both gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | E. faecalis | 100 |
| Compound B | S. epidermidis | <100 |
Mechanism of Action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Modified Imidazole Substituents
Compound 8 ():
2-((1,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Key Differences :
- Substituents : Methoxy groups (-OCH₃) on the imidazole phenyl rings vs. unsubstituted phenyl groups in the target compound.
- Thiazole Modification : Lacks the 4-methyl group on the thiazole ring.
Analogues with Varied Thiazole/Thiadiazole Moieties
Compounds 5e–5m (): Examples include N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e).
- Key Differences: Core Heterocycle: 1,3,4-Thiadiazole replaces imidazole. Linkage: Phenoxyacetamide vs. thioether-acetamide.
- Phenoxy linkages may reduce hydrogen-bonding capacity compared to thioethers .
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
Analogues with Alternative Amide Attachments
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ():
- Key Differences: Backbone: Aminoethyl group replaces thioether-linked imidazole.
- Implications: The amino group enables stronger hydrogen bonding but reduces aromatic interactions. Stereochemistry (S-configuration) may influence chiral recognition in biological systems .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
- Key Differences :
- Heterocycle : Dihydro-pyrazol-4-yl replaces imidazole.
- Substituents : Dichlorophenyl and methyl groups.
- The dihydro-pyrazole ring introduces conformational rigidity .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a significant class of imidazole derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The initial step often includes the condensation of benzil with ammonium acetate under acidic conditions to yield 1,5-diphenyl-1H-imidazole.
- Thioether Formation : The imidazole derivative is then reacted with a thiol compound under basic conditions to create the thioether linkage.
- Acetamide Formation : Finally, the thioether intermediate is reacted with 4-methylthiazol-2-acetamide to produce the desired compound.
Anticancer Properties
Research has demonstrated that imidazole derivatives exhibit notable anticancer activity. A study evaluated various imidazole derivatives against colon (HT-29) and breast (MCF-7) carcinoma cell lines, revealing that many compounds displayed significant cytotoxicity. Specifically, compounds similar to this compound showed promising results in inhibiting DNA synthesis and inducing apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | < 10 | DNA fragmentation |
| Compound B | MCF-7 | < 15 | Apoptosis induction |
| 2-Diphenyl Imidazole | HT-29 | < 20 | Enzyme inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that derivatives of imidazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to its structural features:
- Imidazole Ring : This moiety can interact with various biological targets, including enzymes and receptors, modulating their activity.
- Thioether Linkage : This functional group enhances binding affinity to biological targets.
- Thiazole Component : The presence of a thiazole ring contributes to the overall biological activity by enhancing lipophilicity and facilitating cellular uptake.
Study on Anticancer Activity
A notable study synthesized various imidazole derivatives and assessed their anticancer potential using MTT assays. Results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, particularly in HT-29 cell lines .
Study on Antimicrobial Properties
In another investigation, derivatives were tested against common bacterial strains using the cylinder well diffusion method. Compounds demonstrated varying degrees of effectiveness compared to traditional antibiotics, suggesting potential applications in treating resistant infections .
Q & A
Q. How should researchers address discrepancies in thermal stability data reported for similar imidazole-thiazole hybrids?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
- Crystallography : Solve single-crystal structures to identify polymorphic forms affecting stability .
- Accelerated Aging Studies : Store samples under controlled humidity/temperature and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
